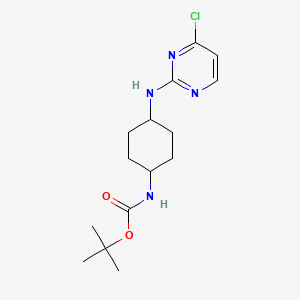

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Description

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is a synthetic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a tert-butyl carbamate group attached via a cyclohexyl linker. This structure positions it as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility during synthesis and enabling selective deprotection in downstream functionalization. The 4-chloropyrimidine moiety is a common pharmacophore in drug design, contributing to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

tert-butyl N-[4-[(4-chloropyrimidin-2-yl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSMFMYEPUGBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate typically involves multiple steps:

Formation of the Amino Intermediate: The initial step involves the preparation of 4-chloropyrimidin-2-amine. This can be achieved through the chlorination of pyrimidine followed by amination.

Cyclohexyl Derivative Formation: The next step involves the reaction of the amino intermediate with a cyclohexyl derivative. This can be done using a nucleophilic substitution reaction where the amino group attacks a suitable electrophile on the cyclohexyl ring.

Carbamate Formation: Finally, the tert-butyl carbamate group is introduced. This is typically done by reacting the cyclohexylamine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the carbamate group, potentially leading to the formation of amines or alcohols.

Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base (e.g., sodium hydroxide) are commonly employed.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Histamine H4 Receptor Ligand

Tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate has been investigated for its role as a ligand for the histamine H4 receptor. This receptor is implicated in various inflammatory processes, making the compound relevant for developing anti-inflammatory and antinociceptive agents. Studies have shown that compounds targeting this receptor can potentially treat conditions such as allergies and chronic pain.

2. Pharmacological Studies

Research has focused on the binding affinity and selectivity of this compound towards histamine receptors. Interaction studies typically employ radiolabeled ligands and cell-based assays to evaluate how effectively this compound interacts with target proteins, providing insights into its pharmacological profile and possible side effects.

Case Studies

Several studies have documented the pharmacological effects of similar compounds:

- Anti-inflammatory Activity : Research has demonstrated that compounds targeting the histamine H4 receptor can reduce inflammation in animal models, suggesting potential therapeutic applications for conditions like asthma and allergic rhinitis.

- Chronic Pain Management : A study involving various histamine receptor ligands indicated that certain compounds could effectively manage chronic pain by modulating inflammatory pathways.

These findings underscore the importance of continued research into this compound as a promising candidate for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate with structurally related compounds, emphasizing substituent variations and their implications:

Stereochemical and Linker Modifications

- Cyclohexyl vs. Tetrahydro-2H-Pyran Linkers : Compounds with tetrahydro-2H-pyran linkers (e.g., ) exhibit enhanced conformational flexibility compared to the rigid cyclohexyl group in the target compound. This flexibility may improve binding to certain protein targets but reduce selectivity.

- Cis vs. Trans Cyclohexyl Isomers : highlights the significance of cyclohexyl stereochemistry in quinazoline-based inhibitors. For example, cis-configured analogs (e.g., compound 15b) demonstrated higher potency than trans isomers in CLK inhibition assays, suggesting that the target compound’s activity may depend on its cyclohexyl configuration .

Pharmacological and Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), comparable to analogs in . Methylthio or halogen substituents further increase logP, impacting blood-brain barrier penetration .

- Metabolic Stability : The Boc group in the target compound may slow metabolic degradation compared to unprotected amines (e.g., compound 16a in ), which require HCl deprotection for activity .

Key Research Findings

Halogen Effects : Chlorine at the pyrimidine 4-position (target compound) balances electronic withdrawal and steric bulk, optimizing binding to ATP pockets in kinases. Bromine or iodine substituents (e.g., ) enhance cross-coupling utility but may reduce solubility .

Linker Optimization : Cyclohexyl linkers improve rigidity for target engagement, whereas tetrahydro-2H-pyran variants () offer synthetic versatility for late-stage diversification .

Safety Profiles : Compounds with hydroxy or fluoro groups (e.g., ) exhibit higher acute toxicity, underscoring the need for protective groups like Boc in early-stage intermediates .

Biological Activity

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 326.82 g/mol. Its structure features a cyclohexyl ring connected to a pyrimidine ring via an amino group, with a chlorine substitution on the pyrimidine, which significantly influences its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chloropyrimidine Intermediate : Chlorination of pyrimidine to yield 4-chloropyrimidine.

- Amino Group Introduction : Reaction of the chloropyrimidine with an amine to form the desired amino compound.

- Carbamate Formation : Reaction with tert-butyl carbamate to produce the final product.

Research indicates that this compound acts primarily as a ligand for the histamine H4 receptor. This receptor is implicated in various inflammatory processes, suggesting potential applications in treating conditions such as allergies and chronic pain.

Pharmacological Studies

- Anti-inflammatory Effects : Studies have shown that compounds targeting the H4 receptor can modulate immune responses, reducing inflammation in various models.

- Antinociceptive Properties : The compound has been evaluated for pain relief capabilities, demonstrating significant effects in animal models.

Study 1: H4 Receptor Binding Affinity

A study investigated the binding affinity of this compound to the H4 receptor using radiolabeled ligands. The results indicated a high binding affinity, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls. This study supports its role as an anti-inflammatory agent and highlights its therapeutic potential in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-butyl N-(1R,4R)-4-[(2-chloropyrimidin-4-yl)amino]cyclohexylcarbamate | C15H23ClN4O2 | Similar pyrimidine structure; potential for similar biological activity |

| tert-butyl N-(trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate | C15H23ClN4O2 | Variation in stereochemistry; impacts binding affinity |

The unique chlorine substitution on the pyrimidine ring enhances the biological activity of this compound compared to others without such modifications .

Q & A

Q. What methods improve the scalability of the final purification step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.